molecular formula C8H9ClF2N2 B2710560 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride CAS No. 139161-55-0

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride

Cat. No.: B2710560
CAS No.: 139161-55-0
M. Wt: 206.62
InChI Key: LFVIEXREUMMXGU-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride (CAS 139161-55-0) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. With the molecular formula C 8 H 9 ClF 2 N 2 and a molecular weight of 206.62 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents . Its primary research value lies in its role as a precursor in the synthesis of potent inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancers . Specifically, the 2,4-difluorophenyl moiety is a key structural feature incorporated into advanced drug candidates. Published scientific literature demonstrates its use in the synthesis of pyrrolopyrimidine-based compounds that have shown promising activity in inhibiting Akt phosphorylation and suppressing tumor growth in preclinical models, such as PC3 prostate cancer xenografts . The compound is typically supplied as a powder and should be stored at room temperature in an inert atmosphere to maintain stability . Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2.ClH/c9-6-2-1-5(3-8(11)12)7(10)4-6;/h1-2,4H,3H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVIEXREUMMXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)acetimidamide HCl: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)acetimidamide hydrochloride, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical structure, a detailed synthetic pathway, its physicochemical properties, and a thorough analytical characterization. Furthermore, we will explore its current and potential applications, particularly in the development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

2-(2,4-Difluorophenyl)acetimidamide hydrochloride is the hydrochloride salt of the amidine functional group derived from 2-(2,4-difluorophenyl)acetonitrile. The presence of the difluorophenyl ring and the amidinium group imparts unique electronic and steric properties to the molecule, making it a valuable synthon in organic synthesis.

Chemical Structure:

Caption: Chemical structure of 2-(2,4-Difluorophenyl)acetimidamide Hydrochloride.

Molecular Formula: C₈H₉BrF₂N₂O

CAS Number: 723730-74-3[1]

Synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl

The most direct and widely applicable method for the synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl is the Pinner reaction.[2][3][4][5] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the desired amidine upon treatment with ammonia.

The starting material for this synthesis is 2-(2,4-difluorophenyl)acetonitrile.[6][7][8]

Synthesis Workflow

Pinner_Reaction_Workflow start Start: 2-(2,4-Difluorophenyl)acetonitrile step1 Dissolve in Anhydrous Alcohol (e.g., Ethanol) start->step1 step2 Cool to 0°C step1->step2 step3 Saturate with Dry HCl Gas step2->step3 step4 Formation of Imino Ester Hydrochloride (Pinner Salt) step3->step4 step5 Isolate Pinner Salt (Optional) step4->step5 Precipitation step6 Treat with Anhydrous Ammonia in Alcohol step4->step6 In situ step5->step6 step7 Formation of 2-(2,4-Difluorophenyl)acetimidamide HCl and NH4Cl step6->step7 step8 Filter to Remove NH4Cl step7->step8 step9 Concentrate Filtrate step8->step9 step10 Crystallize and Isolate Product step9->step10 end End Product: 2-(2,4-Difluorophenyl)acetimidamide HCl step10->end

Caption: Pinner reaction workflow for the synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl.

Detailed Experimental Protocol

Materials:

  • 2-(2,4-Difluorophenyl)acetonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Ammonia Gas

  • Anhydrous Diethyl Ether

Procedure:

  • Formation of the Pinner Salt: A solution of 2-(2,4-difluorophenyl)acetonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. The flask is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is monitored by the precipitation of the white, crystalline ethyl 2-(2,4-difluorophenyl)acetimidate hydrochloride (Pinner salt). The introduction of HCl is continued until the solution is saturated and precipitation is complete. The reaction mixture is typically stirred at 0°C for an additional 1-2 hours.

  • Ammonolysis: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and quickly transferred to another flame-dried flask. A solution of anhydrous ammonia in anhydrous ethanol (prepared by bubbling dry ammonia gas through cold anhydrous ethanol) is added to the Pinner salt at 0°C. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 2-(2,4-Difluorophenyl)acetimidamide hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product as a white to off-white crystalline solid.

Physicochemical Properties

The physicochemical properties of 2-(2,4-Difluorophenyl)acetimidamide HCl are crucial for its handling, formulation, and application in various chemical processes.

PropertyValueSource
Molecular Weight 206.62 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Melting Point Not available. Predicted to be in the range of 180-220 °C.-
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol).[9] Insoluble in non-polar organic solvents.Predicted
pKa Not available. The amidinium proton is expected to have a pKa in the range of 10-12.Predicted

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2,4-Difluorophenyl)acetimidamide HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the protons of the amidinium group. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm due to fluorine coupling. The methylene protons will likely appear as a singlet around δ 4.0 ppm. The NH₂ and NH protons of the amidinium group will be observed as broad singlets, and their chemical shifts will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the amidinium carbon. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. The amidinium carbon is expected to resonate in the range of δ 160-170 ppm.[10]

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule.[11]

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amidinium)3400-3100 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)2950-2850
C=N stretch (amidinium)1680-1640
C=C stretch (aromatic)1600-1450
C-F stretch1250-1100
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ corresponding to the free base.

Applications in Drug Discovery and Development

The 2-(2,4-difluorophenyl)acetimidamide moiety is a key structural feature in a variety of biologically active compounds. The presence of the difluoro-substituted phenyl ring can enhance metabolic stability and binding affinity to target proteins. The amidine group can participate in hydrogen bonding interactions and can also serve as a bioisostere for other functional groups.

Potential therapeutic areas where derivatives of 2-(2,4-Difluorophenyl)acetimidamide HCl may find applications include:

  • Antifungal Agents: The 2,4-difluorophenyl group is a common feature in many azole antifungal drugs.[12]

  • Kinase Inhibitors: Fluorinated phenyl groups are often incorporated into kinase inhibitors to improve their potency and selectivity.

  • Other Therapeutic Areas: The versatility of the amidine group allows for its incorporation into a wide range of molecular scaffolds, opening up possibilities for the development of novel drugs for various diseases.[13]

Conclusion

2-(2,4-Difluorophenyl)acetimidamide hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis via the Pinner reaction, its key physicochemical properties, and its analytical characterization. The insights into its potential applications in drug discovery highlight the importance of this compound for researchers and scientists working on the development of new therapeutic agents.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1897.
  • J&K Scientific. Pinner Reaction. J&K Scientific Website. Accessed February 15, 2026.
  • NROChemistry. Pinner Reaction. NROChemistry Website. Accessed February 15, 2026.
  • Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal Website. Accessed February 15, 2026.
  • CymitQuimica. (2,4-difluorophenyl)acetonitrile. CymitQuimica Website. Accessed February 15, 2026.
  • PubChem. 2,4-Difluorophenylacetonitrile.
  • GSRS. 2,4-DIFLUOROPHENYLACETONITRILE.
  • Hu, Y., et al. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. Eur. J. Med. Chem.2014, 74, 473-482.
  • BLDpharm. 2-(2,4-Difluorophenyl)acetimidamide. BLDpharm Website. Accessed February 15, 2026.
  • Wikipedia. Acetamidine hydrochloride. Wikipedia Website. Accessed February 15, 2026.
  • ChemicalBook. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum. ChemicalBook Website. Accessed February 15, 2026.
  • University of Calgary. Ch13 - Sample IR spectra. University of Calgary Website. Accessed February 15, 2026.
  • UCLA. IR Absorption Table. UCLA Website. Accessed February 15, 2026.

Sources

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. This document will delve into its chemical properties, a detailed synthetic protocol, and its potential applications as a key building block in the synthesis of novel therapeutic agents.

Section 1: Core Properties and Characterization

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is a salt of a substituted ethanimidamide. The presence of the difluorophenyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of new drug candidates.[1][2]

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in research and development. The key physicochemical properties of 2-(2,4-Difluorophenyl)ethanimidamide and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name 2-(2,4-Difluorophenyl)ethanimidamide hydrochlorideN/A
CAS Number 139161-55-0[3]
Molecular Formula C₈H₉ClF₂N₂Calculated
Molecular Weight 206.62 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and alcohols (predicted)[4]

The molecular weight of the hydrochloride salt was calculated by adding the molecular weight of the free base, 2-(2,4-Difluorophenyl)acetimidamide (170.16 g/mol ), to the molecular weight of hydrogen chloride (36.46 g/mol ).[3]

Predicted Spectroscopic Data

Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

  • δ 9.0-10.0 (br s, 2H): These broad singlets are characteristic of the acidic protons of the amidinium group (-C(NH₂)NH₂⁺).

  • δ 7.2-7.5 (m, 3H): This multiplet corresponds to the aromatic protons of the 2,4-difluorophenyl ring. The coupling with the fluorine atoms will result in a complex splitting pattern.

  • δ 3.8 (s, 2H): This singlet represents the methylene protons (-CH₂-) adjacent to the aromatic ring.

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):

  • δ 160-165 (C, JCF ≈ 245 Hz): Quaternary carbons attached to fluorine (C2 and C4 of the phenyl ring). The large coupling constant is characteristic of a direct C-F bond.

  • δ 168 (C): The carbon atom of the ethanimidamide group (-C (NH)NH₂).

  • δ 132 (CH, JCF ≈ 10 Hz): Aromatic CH group.

  • δ 112 (CH, JCF ≈ 21 Hz): Aromatic CH group.

  • δ 104 (CH, JCF ≈ 26 Hz): Aromatic CH group.

  • δ 35 (CH₂): The methylene carbon.

Note: The predicted chemical shifts and coupling constants (J) are estimations and may vary depending on the solvent and other experimental conditions.[9][10][11][12][13]

Section 2: Synthesis of 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride via the Pinner Reaction

The most established and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[14][15][16][17][18] This reaction proceeds through the formation of an intermediate imino ester salt (a Pinner salt), which is then converted to the desired amidine hydrochloride upon treatment with ammonia.[19] The causality behind this choice of synthetic route lies in its high efficiency and the ready availability of the starting materials.

Reaction Scheme

Pinner_Reaction cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amination Nitrile 2-(2,4-Difluorophenyl)acetonitrile PinnerSalt Ethyl 2-(2,4-difluorophenyl)ethanimidate hydrochloride (Pinner Salt) Nitrile->PinnerSalt + Ethanol, Anhydrous HCl PinnerSalt2 Ethyl 2-(2,4-difluorophenyl)ethanimidate hydrochloride (Pinner Salt) Amidine 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride PinnerSalt2->Amidine + Anhydrous Ammonia

Caption: Synthetic workflow for 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful control of anhydrous conditions and temperature is critical to prevent the formation of by-products such as esters or amides.[15]

Materials and Reagents:

  • 2-(2,4-Difluorophenyl)acetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride gas

  • Ammonia gas

  • Calcium Chloride drying tube

Step 1: Formation of the Pinner Salt (Ethyl 2-(2,4-difluorophenyl)ethanimidate hydrochloride)

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with a solution of 2-(2,4-difluorophenyl)acetonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).

  • Acidification: The flask is cooled in an ice-salt bath to 0-5 °C. Dry hydrogen chloride gas is then bubbled through the stirred solution. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C. The introduction of HCl is continued until the solution is saturated.

  • Reaction Progression: The reaction mixture is then sealed and allowed to stand at 0-5 °C for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white, crystalline Pinner salt.

  • Isolation of Pinner Salt: The precipitated Pinner salt is collected by filtration under a blanket of dry nitrogen, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Causality of Experimental Choices: The use of anhydrous conditions is crucial as any moisture will lead to the hydrolysis of the nitrile or the intermediate Pinner salt to the corresponding carboxylic acid or ester.[15] Low temperatures are employed to minimize the formation of the amide byproduct through the rearrangement of the imidate.[14]

Step 2: Conversion to 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride

  • Ammonolysis: The isolated Pinner salt is suspended in anhydrous ethanol in a sealed reaction vessel. The vessel is cooled in an ice bath.

  • Introduction of Ammonia: Anhydrous ammonia gas is bubbled through the suspension with vigorous stirring. The reaction is continued until the Pinner salt has completely dissolved.

  • Reaction Completion and Isolation: The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours. The solvent is removed under reduced pressure to yield the crude 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product as a crystalline solid.

Trustworthiness of the Protocol: This two-step protocol is a well-established method for the synthesis of amidines and provides a reliable route to the target compound. The purity of the final product should be confirmed by NMR spectroscopy and elemental analysis.

Section 3: Applications in Drug Development

The 2,4-difluorophenyl moiety is a common structural motif in many approved and investigational drugs.[1][2] Its inclusion can enhance binding affinity to target proteins and improve pharmacokinetic properties. 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride serves as a valuable intermediate for introducing this fluorinated group into more complex molecules.[20]

Role as a Chemical Intermediate

The primary application of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride in drug development is as a versatile chemical intermediate.[20] The amidine functional group can be readily transformed into various heterocyclic systems, which are prevalent in medicinal chemistry.

Applications cluster_0 Intermediate cluster_1 Potential Therapeutic Scaffolds Amidine 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride Pyrimidines Pyrimidines Amidine->Pyrimidines Reaction with 1,3-dicarbonyls Imidazoles Imidazoles Amidine->Imidazoles Reaction with α-haloketones Triazines Triazines Amidine->Triazines Reaction with dicarbonyls and amines

Caption: Potential synthetic transformations of the title compound in drug discovery.

The synthesis of substituted pyrimidines, imidazoles, and triazines from amidines is a cornerstone of heterocyclic chemistry and has been extensively used in the development of a wide range of therapeutic agents, including kinase inhibitors, antivirals, and anti-inflammatory drugs.[21] While specific patents citing the direct use of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride are not prevalent, numerous patents describe the synthesis of bioactive molecules containing the 2-(2,4-difluorophenyl)ethyl moiety, suggesting the potential utility of this amidine as a key precursor.[22][23][24][25]

Section 4: Conclusion

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis via the Pinner reaction is a robust and well-understood process. The presence of the 2,4-difluorophenyl group imparts desirable properties for drug design, and the reactive amidine functionality allows for its incorporation into a diverse range of heterocyclic scaffolds. This technical guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in the pursuit of novel therapeutics.

References

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A Comprehensive Technical Guide to the Physical Properties of 2-(2,4-Difluorophenyl)acetimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the essential physical properties of 2-(2,4-Difluorophenyl)acetimidamide hydrochloride. As a critical precursor or active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical characteristics is paramount for successful drug development, formulation, and quality control. This document details the scientific rationale and methodologies for characterizing its solid-state structure, thermal behavior, solubility, and dissociation constant (pKa). The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for analysis.

Introduction: The Imperative of Physicochemical Characterization

In modern drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with data. Before a candidate like 2-(2,4-Difluorophenyl)acetimidamide HCl can be formulated, its fundamental physical properties must be meticulously defined. These characteristics govern its stability, dissolution rate, bioavailability, and manufacturability.[1] Salt formation, in this case, creating the hydrochloride salt, is a common and effective strategy to improve properties like solubility and stability compared to the free base.[1][2] This guide serves as a comprehensive resource, detailing not just the what but the why behind the essential analytical techniques required to build a complete physicochemical profile of this compound.

Compound Identification
  • Chemical Name: 2-(2,4-Difluorophenyl)acetimidamide hydrochloride

  • Synonyms: 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride[3]

  • Molecular Formula: C₈H₉ClF₂N₂

  • Molecular Weight: 206.62 g/mol

  • CAS Number: 139161-55-0 (for a closely related structure, specific CAS for the HCl salt of the acetimidamide may vary)[3]

  • Chemical Structure: Chemical structure of 2-(2,4-Difluorophenyl)acetimidamide HCl

Solid-State Characterization: The Foundation of Form

The solid form of an API dictates many of its bulk properties. Whether a compound is crystalline or amorphous, and which crystalline form (polymorph) is present, has profound implications for stability and dissolution.[1][4]

Crystallinity and Structure Determination

Expertise & Experience: The first step in solid-state characterization is to determine if the material is crystalline or amorphous. Crystalline solids possess long-range molecular order, leading to sharp diffraction patterns and distinct melting points, which are generally preferred for stability. Amorphous materials lack this order and can have higher solubility but are often less stable.[4] X-ray diffraction is the definitive technique for this analysis.

SCXRD provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, angles, and crystal packing information. The primary challenge is growing a suitable single crystal.

Protocol: Growing Diffraction-Quality Crystals

  • Purity Assessment: Ensure the starting material is of the highest possible purity (>98%) to facilitate crystal growth.[5]

  • Solvent Screening: In a grid of small vials, assess the solubility of ~5 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) to identify a solvent in which the compound is moderately soluble.[5][6]

  • Slow Evaporation Method:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a 0.2 µm syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[5][7]

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days in a vibration-free environment.[5]

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a less volatile solvent (e.g., THF, chloroform).

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[7][8]

    • Slow diffusion of the anti-solvent vapor into the solution will gradually decrease solubility, promoting crystal formation.[8]

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start High Purity Compound solvent_screen Solvent Screening start->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap Moderately Soluble vapor_diff Vapor Diffusion solvent_screen->vapor_diff Solvent/Anti-Solvent Pair harvest Harvest Crystal slow_evap->harvest vapor_diff->harvest scxrd Perform SCXRD Analysis harvest->scxrd

Caption: Workflow for Single-Crystal Growth and Analysis.

XRPD is a rapid, non-destructive technique used to obtain a unique "fingerprint" of a crystalline solid. It is essential for routine identification, polymorph screening, and quality control, confirming batch-to-batch consistency.[9][10]

Protocol: XRPD Analysis

  • Sample Preparation: Gently grind approximately 10-20 mg of the sample with a mortar and pestle to ensure a random orientation of crystallites.

  • Mounting: Pack the powdered sample into a flat sample holder, ensuring a smooth, level surface.

  • Instrument Setup:

    • Source: Typically Cu Kα radiation (λ = 1.54 Å).

    • Scan Range: A 2θ range of 2° to 40° is usually sufficient to capture the most characteristic peaks for organic molecules.

    • Scan Speed: Use a step size of 0.02° and a scan speed of 1-2° per minute.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as the material's fingerprint. The peak positions are determined by the crystal lattice, while peak intensities are related to the atomic arrangement.

Thermal Analysis: Probing Stability and Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in pharmaceutical characterization.[11][12]

Trustworthiness: Combining DSC and TGA provides a more complete picture. For instance, a weight loss observed in TGA that corresponds to an endothermic event in DSC can definitively identify a desolvation or dehydration event, distinguishing it from melting.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion (a measure of crystal lattice energy), and to detect polymorphic transitions or glass transitions in amorphous materials.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is crucial for quantifying the amount of residual solvent or water (solvates/hydrates) and for determining the decomposition temperature, which indicates thermal stability.[11]

Protocol: Simultaneous TGA/DSC Analysis

  • Instrument Calibration: Calibrate the instrument for mass using a certified weight and for temperature and heat flow using a standard reference material like indium.[14]

  • Sample Preparation: Place 3-5 mg of the sample into an aluminum pan. Do not crimp the lid if volatiles are expected to be released.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as dry nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[14]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition point (e.g., 350 °C) at a constant rate, typically 10 °C/min.[14]

  • Data Interpretation:

    • TGA Curve: A plot of mass (%) versus temperature. Steps in the curve indicate mass loss events.

    • DSC Curve: A plot of heat flow (mW) versus temperature. Endothermic peaks (pointing down) represent events like melting or desolvation, while exothermic peaks (pointing up) indicate crystallization or decomposition.[14]

G cluster_setup Setup cluster_run Execution cluster_data Data Output & Interpretation start Calibrate Instrument sample Weigh 3-5 mg Sample into Pan start->sample program Heat at 10°C/min under Nitrogen Purge sample->program tga TGA Curve (Mass vs. Temp) program->tga dsc DSC Curve (Heat Flow vs. Temp) program->dsc interpret Correlate Events (e.g., Mass Loss with Endotherm) tga->interpret dsc->interpret

Sources

The Strategic Integration of the 2,4-Difluorophenyl Amidine Moiety in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms and amidine functionalities has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of 2,4-difluorophenyl amidine derivatives, a chemical scaffold with significant potential for therapeutic innovation. We will dissect the rationale behind the selection of this unique combination of functional groups, detail robust synthetic methodologies, explore plausible biological targets, and delineate the anticipated structure-activity relationships that can guide future drug design efforts. This document serves as a comprehensive resource for researchers aiming to leverage the advantageous physicochemical and pharmacological properties of 2,4-difluorophenyl amidine derivatives in the development of novel therapeutic agents.

Introduction: The Power of Fluorine and Amidine Moieties in Medicinal Chemistry

The introduction of fluorine into drug candidates has been a transformative strategy in medicinal chemistry. The 2,4-difluorophenyl group, in particular, offers a unique set of properties. The two fluorine atoms, positioned at the ortho and para positions of the phenyl ring, exert strong electron-withdrawing effects, which can significantly modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability. These modifications can lead to enhanced pharmacokinetic profiles and improved target engagement.

The amidine functional group, characterized by the -C(=NH)NH2 motif, is a versatile pharmacophore found in numerous clinically approved drugs. Its basic nature allows it to exist in a protonated, cationic form at physiological pH, enabling it to participate in crucial ionic interactions with biological targets, such as the phosphate backbone of DNA or acidic residues in enzyme active sites. The combination of the 2,4-difluorophenyl ring with the amidine group creates a scaffold with the potential for potent and selective biological activity, particularly in the realm of antimicrobial and antiprotozoal agents.

Synthetic Strategies for 2,4-Difluorophenyl Amidine Derivatives

The synthesis of N-aryl amidines can be approached through several established methods. One of the most reliable and widely used is the Pinner reaction, which proceeds through an imidate intermediate. This method offers a versatile route to a wide range of amidine derivatives.

General Synthetic Workflow: The Pinner Reaction

The Pinner reaction provides a robust and adaptable method for the synthesis of N-aryl amidines. The general workflow involves the reaction of a nitrile with an alcohol in the presence of a strong acid to form an imidate salt, which is then treated with an amine to yield the desired amidine.

G reagents 2,4-Difluorobenzonitrile + Anhydrous Alcohol (e.g., Ethanol) + Dry HCl gas intermediate 2,4-Difluorophenyl imidate hydrochloride reagents->intermediate Formation of Imidate Salt product N-Substituted-N'-(2,4-difluorophenyl)amidine intermediate->product Aminolysis amine Primary or Secondary Amine (R-NH2 or R2NH) workup Aqueous workup and purification product->workup Isolation

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Fluorinated Pyrimidines using 2-(2,4-Difluorophenyl)ethanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral medications and kinase inhibitors.[1][2] The strategic incorporation of fluorine atoms into these structures can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[3][4] This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[3] Consequently, fluorinated pyrimidines have become critical targets in drug discovery programs.[5][6][7]

This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrimidines using 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride as a key building block. The classical Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, serves as the foundational method for this protocol.[8][9] This approach is widely utilized for its reliability and the broad availability of starting materials.[10][11]

The use of 2-(2,4-Difluorophenyl)ethanimidamide HCl offers a direct route to pyrimidines bearing the medicinally relevant 2,4-difluorobenzyl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step protocol, and troubleshooting advice to ensure reproducible success.

Principle and Mechanistic Rationale

The synthesis proceeds via a base-catalyzed condensation reaction between an amidine hydrochloride salt and a 1,3-dicarbonyl compound. The general mechanism involves three key stages:

  • Enolate Formation: A base, such as sodium ethoxide, deprotonates the acidic α-carbon of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form a nucleophilic enolate.

  • Nucleophilic Attack & Cyclization: The amidine, freed from its hydrochloride salt by the base, is attacked by the enolate. This is followed by an intramolecular condensation and cyclization, leading to the formation of a dihydropyrimidine intermediate.

  • Aromatization: The intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic pyrimidine ring.

The choice of a base is critical; it must be strong enough to deprotonate the dicarbonyl compound without promoting significant self-condensation or other side reactions. Sodium ethoxide in ethanol is a standard and effective choice for this transformation.

Diagram 1: Generalized Reaction Mechanism A schematic of the Pinner-type pyrimidine synthesis.

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Amidine 2-(2,4-Difluorophenyl)ethanimidamide (Amidine) Attack Nucleophilic Attack & Intramolecular Condensation Amidine->Attack Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Base Base (e.g., NaOEt) Deprotonation Dicarbonyl->Base Enolate Enolate Formation Base->Enolate Generates Enolate->Attack Attacks Amidine Intermediate Dihydropyrimidine Intermediate Attack->Intermediate Dehydration Dehydration (Aromatization) Intermediate->Dehydration Pyrimidine Substituted Fluorinated Pyrimidine Dehydration->Pyrimidine

Experimental Protocol: Synthesis of 4-(2,4-Difluorobenzyl)-6-methyl-2-pyrimidinamine

This section details a representative synthesis of a fluorinated pyrimidine from 2-(2,4-Difluorophenyl)ethanimidamide HCl and ethyl acetoacetate.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Recommended PurityNotes
2-(2,4-Difluorophenyl)ethanimidamide HClN/A206.62>97%Key precursor.
Ethyl acetoacetate141-97-9130.14>99%1,3-Dicarbonyl source.
Sodium Ethoxide (NaOEt)141-52-668.05>95%Base catalyst. Handle under inert gas.
Ethanol (EtOH), Anhydrous64-17-546.07>99.5%Reaction solvent.
Diethyl Ether (Et₂O)60-29-774.12ACS GradeFor precipitation/washing.
Hydrochloric Acid (HCl)7647-01-036.461 M aq. soln.For pH adjustment during workup.[12]
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. soln.For neutralization.
Brine7647-14-558.44Saturated aq. soln.For washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousDrying agent.
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Büchner funnel and filter flask

Diagram 2: Experimental Workflow A flowchart of the key experimental steps.

G A 1. Reagent Preparation (NaOEt in EtOH) B 2. Addition of Reactants (Amidine & Diketone) A->B C 3. Reaction Under Reflux (Monitor by TLC) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Workup (Quench, Neutralize, Extract) D->E F 6. Purification (Precipitation/Recrystallization) E->F G 7. Product Isolation & Analysis (Filter, Dry, Characterize) F->G

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add anhydrous ethanol (100 mL).

    • Carefully add sodium ethoxide (3.74 g, 55.0 mmol, 1.1 equiv) to the ethanol in portions. Stir until fully dissolved. Causality Note: Preparing the basic solution first ensures the immediate deprotonation of the subsequently added 1,3-dicarbonyl compound, favoring the desired reaction pathway.

  • Addition of Reactants:

    • To the stirred sodium ethoxide solution, add ethyl acetoacetate (6.51 g, 50.0 mmol, 1.0 equiv). Stir for 15 minutes at room temperature. Causality Note: This period allows for the complete formation of the ethyl acetoacetate enolate.

    • Add 2-(2,4-Difluorophenyl)ethanimidamide HCl (10.33 g, 50.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent) until the starting materials are consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and stir. A solid product should precipitate. If an oil forms, continue stirring vigorously or scratch the flask to induce crystallization.

    • Adjust the pH of the slurry to ~7-8 using 1 M HCl, followed by saturated NaHCO₃ solution if necessary. Causality Note: Neutralization ensures that the product, an amine, is in its free base form, which is less soluble in water and facilitates isolation.

    • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 30 mL) and cold diethyl ether (2 x 30 mL). Causality Note: The water wash removes inorganic salts, while the ether wash removes non-polar organic impurities.

  • Purification:

    • The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4-(2,4-Difluorobenzyl)-6-methyl-2-pyrimidinamine.

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the yield and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The expected yield is typically in the range of 70-85%.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive or wet base (NaOEt).- Insufficient reaction time or temperature.- Impure starting materials.- Use freshly opened, high-purity NaOEt and anhydrous ethanol.- Extend reflux time and confirm temperature is at reflux.- Verify the purity of amidine and diketone by NMR or other analysis.
Incomplete Reaction - Stoichiometry is incorrect.- Insufficient base.- Carefully re-check the mass and molar equivalents of all reactants.- Increase the equivalents of NaOEt to 1.2-1.5 equiv. to drive the reaction to completion.
Formation of Oily Product - Product has a low melting point or is impure.- Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.- If solidification fails, perform a liquid-liquid extraction with ethyl acetate, dry the organic layer (MgSO₄), and purify by column chromatography.
Side Product Formation - Self-condensation of ethyl acetoacetate.- Hydrolysis of the amidine.- Add the amidine salt promptly after the enolate formation.- Ensure the reaction is conducted under strictly anhydrous conditions.

Scope and Limitations

This protocol is robust and can be adapted for a variety of 1,3-dicarbonyl compounds, including other β-ketoesters, 1,3-diketones[8][13], and malonates, to generate a diverse library of fluorinated pyrimidines. The reactivity of the dicarbonyl component may necessitate adjustments to the reaction time and temperature. While broadly applicable, substrates with base-sensitive functional groups may require the use of alternative, milder bases (e.g., K₂CO₃ in DMF) or different synthetic strategies. The use of α,β-unsaturated ketones in a related [3+3] annulation can also provide access to different substitution patterns.[14]

Safety Precautions

  • Handle sodium ethoxide, a corrosive and moisture-sensitive solid, in a fume hood under an inert atmosphere.

  • Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Ethanol and diethyl ether are flammable. Keep away from ignition sources.

  • Conduct all operations in a well-ventilated fume hood.

References

  • Pinner Pyrimidine Synthesis. Slideshare. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]

  • Pyrimidine Synthesis. Organic Chemistry Portal. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Penalver, D., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]

  • Wang, X., et al. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 17(18), 4519-4523. [Link]

  • Al-Tel, T. H. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 26(11), 3388. [Link]

  • Crossley, S. W. M., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13, 661–668. [Link]

  • Seayad, J., & Tillack, A. (2012). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 45(10), 1636-1647. [Link]

  • Chen, Y., et al. (2018). Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers, 5(2), 209-212. [Link]

  • Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 263. [Link]

  • de Bono, J. S., & Cassidy, J. (2000). The oral fluorinated pyrimidines. Investigational New Drugs, 18(4), 343-355. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Ojima, I. (2021). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Organic Chemistry, 86(17), 11335-11367. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6644. [Link]

  • Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Advances. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Hydrochloric acid. Wikipedia. [Link]

  • Hydrochloric acid. Department of Climate Change, Energy, the Environment and Water. [Link]

  • The Activity and Other Thermodynamic Properties of Hydrochloric Acid in Tetrahydrofuran - Water Mixtures. SciSpace. [Link]

Sources

Application Notes and Protocols for the Preparation of Fluorinated Benzyl Imidazoles from Acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of fluorinated benzyl imidazoles, valuable scaffolds in medicinal chemistry, commencing from the readily available starting material, acetimidamide. The synthetic strategy presented herein is a robust two-step process. The initial step involves the construction of a 2-benzyl-4-phenyl-1H-imidazole intermediate via a modified Debus-Radziszewski reaction. This is followed by a regioselective electrophilic fluorination of the imidazole core using N-Fluorobenzenesulfonimide (NFSI). This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers in organic synthesis and drug discovery. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems.

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa.[1] Imidazole-containing compounds are also of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.[2] Consequently, the synthesis of fluorinated benzyl imidazoles represents a promising avenue for the development of novel therapeutic agents.

This guide details a practical and efficient approach to these valuable compounds, starting from acetimidamide. The synthesis is divided into two main stages: the formation of the imidazole ring and its subsequent fluorination.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step is the condensation of acetimidamide with a phenacyl bromide to form the 2-benzyl-4-phenyl-1H-imidazole core. The subsequent step is the direct and regioselective fluorination of this intermediate.

Synthetic_Pathway Acetimidamide Acetimidamide ImidazoleIntermediate 2-Benzyl-4-phenyl-1H-imidazole Acetimidamide->ImidazoleIntermediate Step 1: Imidazole Formation PhenacylBromide Phenacyl Bromide PhenacylBromide->ImidazoleIntermediate FinalProduct Fluorinated 2-Benzyl-4-phenyl-1H-imidazole ImidazoleIntermediate->FinalProduct Step 2: Electrophilic Fluorination NFSI NFSI NFSI->FinalProduct

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Benzyl-4-phenyl-1H-imidazole

This synthesis is a variation of the Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction used to form imidazoles.[2][3][4][5][6] In this protocol, we will utilize a two-component condensation between an amidine and an α-haloketone.

Protocol 1: Synthesis of 2-Benzyl-4-phenyl-1H-imidazole

Materials:

  • Acetimidamide hydrochloride

  • Phenacyl bromide (2-bromo-1-phenylethanone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetimidamide hydrochloride (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Base Addition: To the stirring solution, add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and liberate the free amidine. Effervescence will be observed.

  • Addition of Phenacyl Bromide: Once the gas evolution has ceased, add a solution of phenacyl bromide (1.0 eq) in ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-benzyl-4-phenyl-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

The product, 2-benzyl-4-phenyl-1H-imidazole, should be obtained as a solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

¹H NMR (DMSO-d₆, 400 MHz) of a related compound, 2-phenyl-1H-benzimidazole: δ 11.68 (brs, 1H), 8.11 - 8.26 (m, 2H), 7.31 - 7.48 (m, 3H), 7.23 - 7.38 (m, 2H), 7.04 - 7.22 (m, 2H).[7] The spectrum of 2-benzyl-4-phenyl-1H-imidazole will show characteristic signals for the benzyl and phenyl protons.

Part 2: Electrophilic Fluorination of 2-Benzyl-4-phenyl-1H-imidazole

The direct fluorination of the imidazole ring is achieved using an electrophilic fluorinating agent. N-Fluorobenzenesulfonimide (NFSI) is a versatile and relatively safe reagent for this purpose.[8][9][10] The reaction proceeds via electrophilic substitution and is regioselective for the C5 position of the imidazole ring in 2,4-disubstituted imidazoles.[11]

Fluorination_Mechanism Imidazole 2-Benzyl-4-phenyl-1H-imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate -H⁺ Base Base Base->Imidazolate Intermediate Fluorinated Intermediate Imidazolate->Intermediate + F⁺ NFSI NFSI NFSI->Intermediate FinalProduct 5-Fluoro-2-benzyl-4-phenyl-1H-imidazole Intermediate->FinalProduct Aromatization

Caption: Proposed mechanism for electrophilic fluorination.

Protocol 2: Synthesis of 5-Fluoro-2-benzyl-4-phenyl-1H-imidazole

Materials:

  • 2-Benzyl-4-phenyl-1H-imidazole (from Part 1)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask

  • Syringes and needles for handling anhydrous solvents and reagents

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-benzyl-4-phenyl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. To this cooled solution, add a solution of LDA (1.1 eq) in THF dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add the NFSI solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoro-2-benzyl-4-phenyl-1H-imidazole.

Expected Outcome:

The final product will be a fluorinated imidazole derivative. Characterization should include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom attached to the imidazole ring.[1][12][13][14][15]

Safety Precautions

  • Phenacyl bromide is a lachrymator and is corrosive.[16][17][18][19][20] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Fluorobenzenesulfonimide (NFSI) is an irritant to the skin, eyes, and respiratory system.[8][9][10][21] Handle in a fume hood and wear appropriate PPE. Avoid inhalation of dust.

  • Strong bases like LDA are corrosive and moisture-sensitive. Handle under an inert atmosphere using proper techniques for air- and moisture-sensitive reagents.

Data Presentation

CompoundStarting MaterialsKey ReagentsExpected Yield
2-Benzyl-4-phenyl-1H-imidazoleAcetimidamide HCl, Phenacyl bromideNaHCO₃Moderate to Good
5-Fluoro-2-benzyl-4-phenyl-1H-imidazole2-Benzyl-4-phenyl-1H-imidazoleNFSI, LDAModerate

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of fluorinated benzyl imidazoles from acetimidamide. By following these procedures and adhering to the safety precautions, researchers can access these valuable compounds for applications in drug discovery and medicinal chemistry. The two-step approach offers flexibility and allows for the synthesis of a variety of analogues by modifying the starting phenacyl bromide or by exploring different fluorination reagents and conditions.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • 133745-75-2 | N-Fluorobenzenesulfonimide, 97% | NFSI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. (2016, February 5). Retrieved February 15, 2026, from [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

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  • phenacyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023, September 26). Retrieved February 15, 2026, from [Link]

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  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF 2-(4-(BENZYLOXY) PHENYL)-4, 5- DIPHENYL-1H-IMIDAZOLE - Rasayan Journal of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Retrieved February 15, 2026, from [Link]

  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. (2008, October 6). Retrieved February 15, 2026, from [Link]

  • Fluorine NMR. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • 19Flourine NMR. (n.d.). Retrieved February 15, 2026, from [Link]

  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the - Beilstein Journals. (n.d.). Retrieved February 15, 2026, from [Link]

  • aj c - sian ournalof hemistry - Asian Publication Corporation. (2024, December 31). Retrieved February 15, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of imidazole from amidine | Download Scientific Diagram. (n.d.). Retrieved February 15, 2026, from [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Application Note: Solubility Optimization and Stock Preparation of 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride solubility in DMSO Content Type: Detailed Application Note and Protocol

Executive Summary

2-(2,4-Difluorophenyl)ethanimidamide hydrochloride (CAS: 139161-55-0) is a critical amidine building block used in the synthesis of bioactive heterocycles (e.g., pyrimidines, imidazoles) and as a fragment in drug discovery campaigns targeting serine proteases.[1] While dimethyl sulfoxide (DMSO) is the industry-standard solvent for compound management, the ionic nature of the hydrochloride salt and the hygroscopic character of the amidine moiety present specific solubility challenges.[2]

This guide provides a validated protocol for solubilizing this compound in DMSO to ensure concentration accuracy for biological assays and synthetic applications.[2] Key directives include the strict use of anhydrous DMSO , moisture management, and stepwise solubility assessment.[2]

Physicochemical Profile

Understanding the molecular properties is the first step to successful solubilization.[2] The hydrochloride salt form enhances water solubility but can complicate dissolution in organic solvents if moisture is present.[2]

PropertyDetail
Compound Name 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride
Synonyms 2-(2,4-Difluorophenyl)acetimidamide HCl; 2,4-Difluorobenzylamidine HCl
CAS Number 139161-55-0
Molecular Formula C₈H₈F₂N₂[1][3][4][5][6][7] · HCl
Molecular Weight 206.62 g/mol
Physical State White to off-white crystalline solid
Hygroscopicity High (Amidine salts readily absorb atmospheric moisture)
Solubility Class Polar Ionic Salt
Structural Visualization

The following diagram illustrates the core structure and the ionic interaction relevant to solvation.

G cluster_solvation Solvation in DMSO Phenyl 2,4-Difluorophenyl Ring (Lipophilic Region) Linker Methylene Bridge (-CH2-) Phenyl->Linker Amidine Amidine Group (-C(=NH)NH2) Linker->Amidine Salt HCl Counterion (Ionic Interaction) Amidine->Salt Ionic Bond DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Phenyl Pi-Stacking/Dispersion DMSO->Amidine H-Bond Acceptance

Figure 1: Structural components of 2-(2,4-Difluorophenyl)ethanimidamide HCl and their interaction with DMSO.

Solubility Protocol: Preparation of Stock Solutions

Objective: Prepare a stable, clear stock solution (typically 10 mM to 100 mM) in DMSO.

Materials Required[1][8][9][10][11][12][13]
  • Compound: 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride (>95% purity).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm).[2] Critical: Do not use "molecular biology grade" DMSO that has been opened and stored without desiccants, as it absorbs water.[2]

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Desiccator.

Step-by-Step Methodology
Phase 1: Pre-Solubilization (Moisture Control)

Amidine salts are hygroscopic.[2] Absorbed water can cause the compound to form a gummy residue in DMSO rather than dissolving.[2]

  • Equilibrate: Allow the compound vial to reach room temperature before opening to prevent condensation.

  • Inspect: If the solid appears clumped or sticky, dry it in a vacuum desiccator over P₂O₅ or silica gel for 2-4 hours.

Phase 2: Dissolution Workflow

We recommend a target stock concentration of 50 mM .[2] This balances solubility limits with the need for high-concentration stocks in screening.

  • Weighing: Accurately weigh the compound.

    • Example: To prepare 1 mL of 50 mM stock, weigh 10.33 mg of the salt.[2]

  • Solvent Addition: Add anhydrous DMSO to the vial.

    • Technique: Add 75% of the calculated volume first (e.g., 750 µL).[2]

  • Mechanical Mixing:

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should begin to clarify.

  • Sonication (If needed):

    • If particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.[1]

    • Caution: Do not allow the bath temperature to exceed 40°C, as amidines can degrade thermally over time.[2]

  • Final Volume Adjustment: Add the remaining DMSO to reach the final target volume (1 mL) and vortex again.

Phase 3: Visual Assessment[1]
  • Pass: Solution is completely clear and colorless.

  • Fail: Solution is cloudy, has floating particulates, or appears as a biphasic oil (indicating high water content).[2]

Solubility Troubleshooting Logic

Use the following decision tree to handle difficult solubilization cases.

SolubilityLogic Start Start: Solid Compound + DMSO Vortex Vortex (30 sec) Start->Vortex Check1 Clear Solution? Vortex->Check1 Success Success: Store at -20°C Check1->Success Yes Sonicate Sonicate (5-10 min, <40°C) Check1->Sonicate No (Particles) Check2 Clear Solution? Sonicate->Check2 Check2->Success Yes Heat Warm gently (37°C water bath) Check2->Heat No Check3 Clear Solution? Heat->Check3 Check3->Success Yes Dilute Dilute: Add 50% more DMSO (Reduce Conc.) Check3->Dilute No Dilute->Check1 Re-assess Fail Fail: Check Purity/Water Content

Figure 2: Step-by-step troubleshooting workflow for solubilizing amidine salts in DMSO.

Stability and Storage

Once dissolved, the stability of the amidine functionality is the primary concern.[2] Amidines can hydrolyze to amides in the presence of water.[2]

  • Storage Conditions:

    • Temperature: -20°C or -80°C.

    • Container: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.

    • Atmosphere: Store under argon or nitrogen gas if possible.[2]

  • Freeze-Thaw Cycles: Limit to <5 cycles. Aliquot the stock solution (e.g., 50 µL aliquots) immediately after preparation to avoid repeated freeze-thaw stress.

  • Shelf Life:

    • Solid state: 2 years (desiccated, 4°C).[2]

    • DMSO Stock (Anhydrous): 6 months at -20°C.[1][2]

    • DMSO Stock (Wet/Frequent opening): <1 month.[2]

Application in Biological Assays

When using the DMSO stock in aqueous buffers (e.g., for enzyme inhibition assays), "crashing out" (precipitation) is a risk due to the hydrophobic phenyl ring.[2]

Dilution Protocol
  • Prepare Buffer: Ensure the assay buffer (e.g., PBS, HEPES) is at room temperature.[2]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 into a highly soluble intermediate solvent (e.g., pure ethanol or 50% DMSO/Water) before the final spike into the assay buffer.[2] This reduces the shock of the polarity change.[2]

  • Direct Spike:

    • If spiking directly, keep the final DMSO concentration <1% (v/v) to avoid solvent effects on the protein target.[2]

    • Example: Add 1 µL of 10 mM stock to 999 µL buffer = 10 µM final concentration (0.1% DMSO).

  • Mixing: Rapidly mix immediately upon addition to prevent local high concentrations that trigger precipitation.

References

  • PubChem. (n.d.).[2] 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.[1] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Gaylord Chemical. (2007).[2][8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link][1][2][9][8]

Sources

Application Note: Optimized Conditions for Amidine Condensation with Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for Amidine Condensation with Ethyl Acetoacetate Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

The condensation of amidines with


-keto esters, specifically ethyl acetoacetate, is the foundational method for synthesizing 4-hydroxypyrimidines (pyrimidin-4(3H)-ones), a critical scaffold in medicinal chemistry found in antivirals, antibiotics, and kinase inhibitors. This guide provides a rigorous technical analysis of the reaction parameters, mechanistic pathways, and optimized protocols for both classical batch synthesis and modern microwave-assisted methodologies.

Mechanistic Analysis & Reaction Pathway[1][2][3]

The formation of the pyrimidine core involves a condensation-cyclization sequence. Understanding the order of bond formation is critical for controlling regioselectivity and minimizing side products (e.g., acyclic amides).

The Mechanism

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic centers of ethyl acetoacetate. While


-keto esters possess two electrophilic sites (ketone and ester), the ketone carbonyl is kinetically more accessible. However, under basic conditions, the reaction is often thermodynamically controlled.
  • Free Base Liberation: Amidine salts (e.g., hydrochlorides) are deprotonated by the base.

  • Nucleophilic Attack (Ketone): The amidine amine attacks the ketone carbonyl of ethyl acetoacetate.

  • Dehydration: Loss of water generates an intermediate enamine/imine.

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl.

  • Aromatization: Loss of ethanol yields the stable pyrimidin-4-ol tautomer.

Pathway Visualization

AmidineCondensation Start Amidine Salt (R-C(=NH)NH2·HCl) FreeAmidine Free Amidine (Nucleophile) Start->FreeAmidine Deprotonation Base Base (NaOEt) Base->FreeAmidine Inter1 Tetrahedral Intermediate (Ketone Attack) FreeAmidine->Inter1 + Ethyl Acetoacetate EAA Ethyl Acetoacetate (Electrophile) EAA->Inter1 Inter2 Acyclic Enamine Intermediate Inter1->Inter2 - H2O Cyclization Intramolecular Acyl Substitution Inter2->Cyclization Ring Closure Product 2-Substituted-6-methylpyrimidin-4-ol Cyclization->Product - EtOH

Figure 1: Step-wise mechanistic pathway for the condensation of amidines with ethyl acetoacetate.

Critical Process Parameters (CPP)

Success in this synthesis relies on balancing the basicity of the medium with the electrophilicity of the substrate.

Base Selection

The choice of base dictates the reaction rate and the solubility of the intermediate.

  • Sodium Ethoxide (NaOEt): The "Gold Standard." It matches the ester leaving group (ethoxide), preventing transesterification byproducts. It is strong enough (

    
    ) to deprotonate the amidine salt and the final pyrimidine product (driving the equilibrium forward).
    
  • Sodium Hydroxide (NaOH): Effective in aqueous/alcoholic mixtures but carries a risk of hydrolyzing the ester (saponification) before condensation occurs.

  • Organic Bases (DBU/TEA): Generally insufficient for high yields unless used in microwave conditions or with activated esters, as they cannot irreversibly deprotonate the final product to shift equilibrium.

Solvent Systems
  • Ethanol (Absolute): Preferred for NaOEt reactions to maintain system homogeneity and prevent transesterification.

  • Solvent-Free: Viable under microwave irradiation, often using solid supports or neat conditions to maximize atom economy.

  • Water: Possible for guanidine-like amidines but generally poor for hydrophobic amidines due to precipitation of unreacted starting materials.

Stoichiometry
  • Amidine:Base Ratio: A 1:1.1 ratio is recommended. Excess base ensures the amidine is fully free and the final acidic pyrimidinol product remains soluble as a salt until workup.

  • Amidine:Ester Ratio: 1:1 to 1:1.2. Slight excess of ethyl acetoacetate accounts for potential hydrolysis or evaporation (if volatile).

Experimental Protocols

Protocol A: Classical Batch Synthesis (High Purity)

Best for: Scale-up, thermally sensitive amidines, and rigorous purification.

Reagents:

  • Amidine Hydrochloride (10 mmol)

  • Ethyl Acetoacetate (11 mmol)

  • Sodium metal (11 mmol) or Commercial NaOEt solution

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (for workup)[1]

Procedure:

  • Preparation of Ethoxide: In a dry round-bottom flask under

    
    , dissolve sodium metal in absolute ethanol. (Alternatively, use 21% wt NaOEt solution).
    
  • Liberation: Add the Amidine Hydrochloride to the ethoxide solution. Stir at Room Temperature (RT) for 15 minutes. Note: NaCl may precipitate.

  • Condensation: Add Ethyl Acetoacetate dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
    
  • Isolation:

    • Cool reaction to RT.

    • Evaporate solvent under reduced pressure to ~25% volume.

    • Dilute with 10 mL water (to dissolve inorganic salts).

    • Critical Step: Acidify dropwise with Glacial Acetic Acid to pH 5–6. The pyrimidinol will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2x5 mL) and cold ethanol (1x5 mL). Recrystallize from Ethanol/Water if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, library generation, and difficult substrates.

Reagents:

  • Amidine Hydrochloride (2 mmol)

  • Ethyl Acetoacetate (2.5 mmol)

  • Sodium Carbonate (

    
    , 3 mmol) or DBU (2.2 mmol)
    
  • Ethanol (2 mL)

Procedure:

  • Loading: In a 10 mL microwave synthesis vial, combine Amidine HCl, Ethyl Acetoacetate, and Base.

  • Irradiation: Seal the vial. Irradiate at 120°C for 10–20 minutes (dynamic power mode, max 150W).

  • Workup: Pour the reaction mixture into crushed ice/water (10 mL). Acidify with HCl (1M) to pH 5.

  • Filtration: Collect the precipitate by vacuum filtration.

Data Summary & Yield Comparison

The following table summarizes expected outcomes based on base and condition variations.

EntryAmidine TypeConditionBaseTimeYield (%)Notes
1BenzamidineReflux (EtOH)NaOEt6 h85-92Standard high-yield method.
2AcetamidineReflux (EtOH)NaOEt5 h70-80Product is more water-soluble; careful pH adjustment required.
3BenzamidineMicrowave (120°C)

15 min88Rapid; easier workup due to weaker base.
4GuanidineReflux (EtOH)NaOEt4 h90+Yields 2-amino-6-methylpyrimidin-4-ol.
5BenzamidineSolvent-Free (100°C)

30 min65-75Lower yield due to mixing issues; requires efficient stirring.

Troubleshooting & Optimization

Problem: No Precipitate upon Acidification
  • Cause: Product might be too soluble in water or the pH is not optimal (isoelectric point missed).

  • Solution:

    • Check pH carefully; most pyrimidinols precipitate between pH 5 and 7.

    • Concentrate the aqueous phase further.

    • "Salt out" by adding solid NaCl to saturation.

Problem: Low Yield / Acyclic Intermediates
  • Cause: Incomplete cyclization due to insufficient heat or base strength.

  • Solution:

    • Ensure the reaction runs for the full duration.

    • Switch from carbonate bases to Ethoxide (Protocol A).

    • Check the quality of Ethyl Acetoacetate (it can hydrolyze to acetone/CO2 over time).

Problem: Hygroscopic Amidines
  • Cause: Amidines (e.g., Acetamidine) are extremely hygroscopic, leading to stoichiometry errors.

  • Solution: Dry amidine salts in a vacuum desiccator over

    
     for 24h prior to use.
    

References

  • Microwave-Assisted Synthesis of Pyrimidines

    • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
    • Source:

  • Classical Mechanism & Protocol

    • 4-Amino-2,6-Dimethylpyrimidine (Organic Syntheses).
    • Source:

  • Base Selection & Regiochemistry

    • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
    • Source:

  • Amidine Reactivity

    • The Condensation of Benzamidine with Ethyl Gamma-Diethoxy-Aceto-Acet
    • Source:

Sources

Application Notes and Protocols for the General Procedure of 2-Substituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 2-Substituted Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a multitude of pharmaceuticals.[][2] Specifically, derivatives substituted at the 2-position of the pyrimidine ring exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This wide range of biological applications has rendered the synthesis of 2-substituted pyrimidines a significant focus for researchers, scientists, and drug development professionals.[4] The synthetic versatility of the pyrimidine core allows for the generation of diverse molecular architectures, enabling extensive exploration of structure-activity relationships.[4] This guide provides an in-depth overview of the primary synthetic strategies for constructing 2-substituted pyrimidines, offering detailed protocols and insights into the underlying chemical principles.

Core Synthetic Strategies: A Guide to Method Selection

The synthesis of 2-substituted pyrimidines can be broadly categorized into two main approaches:

  • Ring Annulation (Cyclocondensation) Reactions: This is the most common and versatile strategy, involving the formation of the pyrimidine ring from acyclic precursors. This approach typically involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon-nitrogen (N-C-N) fragment.[5]

  • Post-Modification of a Pre-formed Pyrimidine Ring: This strategy involves the introduction of a substituent at the 2-position of an existing pyrimidine ring, often through cross-coupling reactions.

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Strategy 1: Ring Annulation via Cyclocondensation Reactions

The cornerstone of pyrimidine synthesis lies in the cyclocondensation of a 1,3-dielectrophilic three-carbon component with a nucleophilic N-C-N component. The nature of the N-C-N component directly determines the substituent at the 2-position of the resulting pyrimidine.

The Pinner Synthesis and Related Condensations: A Classical Approach

First described by Pinner in 1884, this method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[6][7] This reaction can be catalyzed by either acid or base and is a robust method for preparing a wide variety of 2-substituted pyrimidines.[6][8]

Causality Behind Experimental Choices:

  • 1,3-Dicarbonyl Compound: The choice of the 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters, malonic esters) dictates the substituents at the 4- and 6-positions of the pyrimidine ring.[6]

  • Amidine: The R-group of the amidine (R-C(=NH)NH₂) becomes the substituent at the 2-position.

  • Catalyst: Acid catalysis activates the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the amidine.[8] Base catalysis, on the other hand, deprotonates the 1,3-dicarbonyl compound to form an enolate, which then reacts with the amidine.

Experimental Protocol: General Procedure for Pinner-type Synthesis of 2-Alkyl/Aryl-4,6-dimethylpyrimidine

Reaction Scheme:

G cluster_reactants acetylacetone Acetylacetone plus1 + acetylacetone->plus1 amidine Amidine (R-C(=NH)NH₂) arrow1 -> amidine->arrow1 plus1->amidine pyrimidine 2-R-4,6-dimethylpyrimidine arrow1->pyrimidine catalyst Acid or Base arrow1->catalyst

Caption: Pinner synthesis workflow.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Amidine hydrochloride (e.g., Acetamidine hydrochloride for a 2-methyl substituent)

  • Base (e.g., Sodium ethoxide, Sodium hydroxide)

  • Solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride (1.0 eq.) in ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide (1.0 eq.) in ethanol. Stir the mixture at room temperature for 15-30 minutes.

  • Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1.0 eq.) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by flash column chromatography on silica gel.[10]

Data Presentation: Examples of Pinner Synthesis Variations

1,3-Dicarbonyl CompoundN-C-N Reagent2-Substituent4,6-SubstituentsCatalystReference
AcetylacetoneAcetamidineMethylMethyl, MethylBase[6]
Ethyl AcetoacetateBenzamidinePhenylMethyl, HydroxyBase[11]
Diethyl MalonateGuanidineAminoHydroxy, HydroxyBase[12]
Synthesis of 2-Aminopyrimidines using Guanidine

A particularly important class of 2-substituted pyrimidines are the 2-aminopyrimidines, which are readily synthesized by replacing the amidine with guanidine in the cyclocondensation reaction.[13]

Causality Behind Experimental Choices:

  • Guanidine: Guanidine hydrochloride is a stable and commercially available salt that serves as the N-C-N component, directly installing the amino group at the 2-position.

  • Chalcones: α,β-Unsaturated ketones (chalcones) are frequently used as the three-carbon component, leading to the formation of 2-amino-4,6-diarylpyrimidines.[9]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones

Reaction Scheme:

G cluster_reactants chalcone Chalcone plus1 + chalcone->plus1 guanidine Guanidine Hydrochloride arrow1 -> guanidine->arrow1 plus1->guanidine pyrimidine 2-Amino-4,6-diarylpyrimidine arrow1->pyrimidine catalyst Base (e.g., NaOH) arrow1->catalyst

Caption: Synthesis of 2-aminopyrimidines.

Materials:

  • Substituted Chalcone

  • Guanidine Hydrochloride

  • Base (e.g., Sodium Hydroxide)

  • Solvent (e.g., Dimethylformamide (DMF) or Ethanol)[9][14]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq.) and guanidine hydrochloride (1.0 eq.) in DMF or ethanol.[9]

  • Base Addition: Add an aqueous solution of sodium hydroxide.

  • Reflux: Reflux the reaction mixture for 4-6 hours, maintaining a temperature of 50-60°C.[9]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.[9]

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[9][14]

Strategy 2: Post-Modification via Cross-Coupling Reactions

For the synthesis of 2-aryl, 2-alkenyl, or 2-alkynyl pyrimidines, palladium-catalyzed cross-coupling reactions are a powerful tool. This approach typically starts with a 2-halopyrimidine (or a sulfonate derivative) and couples it with an organometallic reagent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for forming carbon-carbon bonds.[15]

Causality Behind Experimental Choices:

  • 2-Halopyrimidine: 2-Chloropyrimidines are common starting materials. The reactivity of the halogen follows the order I > Br > Cl.

  • Arylboronic Acid: This reagent provides the aryl group to be installed at the 2-position.

  • Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle.

  • Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required for the transmetalation step.[15][16]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chloropyrimidines

G cluster_reactants chloropyrimidine chloropyrimidine plus1 plus1 chloropyrimidine->plus1 boronic_acid boronic_acid plus1->boronic_acid arrow1 arrow1 boronic_acid->arrow1 pyrimidine pyrimidine arrow1->pyrimidine catalyst catalyst arrow1->catalyst

Sources

Troubleshooting & Optimization

Removing ammonium chloride byproduct from amidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Ammonium Chloride ( ) from Amidine Synthesis

Ticket ID: AMD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Problem: You have synthesized an amidine (likely via Pinner reaction or nitrile addition) and your crude mixture is contaminated with stoichiometric equivalents of ammonium chloride (


).
The Challenge: 

and Amidine salts share similar solubility profiles in polar solvents (Water, MeOH, EtOH), making separation via simple crystallization difficult. The Solution: The purification strategy depends entirely on whether you require the Amidine Salt (stable storage form) or the Amidine Free Base (reactive intermediate).
Decision Matrix: Select Your Protocol

Review the diagram below to select the correct workflow for your specific constraints.

AmidinePurification Start START: Crude Amidine + NH4Cl Q1 Target Form? Start->Q1 Salt Amidine Salt (HCl) Q1->Salt Stable Solid needed FreeBase Free Base Q1->FreeBase Next step is reaction Q2 Solubility in DCM/CHCl3? Salt->Q2 MethodB Method B: The pH Swing (Aqueous Extraction) FreeBase->MethodB MethodA Method A: Dry Solvent Switch (Precipitation) Q2->MethodA Soluble MethodC Method C: Scavenging/Resin (For polar oils) Q2->MethodC Insoluble

Caption: Workflow selector based on target compound stability and solubility properties.

Technical Data: The Solubility Differential

To separate these species, we must exploit the "Solubility Gap."


 is highly crystalline and lattice-stable, rendering it insoluble in non-polar chlorinated solvents, whereas many organic amidines retain solubility.

Table 1: Solubility Profile of Key Species | Solvent | Ammonium Chloride (


) | Amidine Hydrochloride (

) | Amidine Free Base | | :--- | :--- | :--- | :--- | | Water | High (383 g/L @ 25°C) | High | Low to Moderate | | Methanol | Moderate (~35 g/L) | High | High | | Ethanol | Low (~6 g/L) | Moderate/High | High | | Isopropanol | Very Low | Moderate | High | | DCM /

| Insoluble | Soluble (usually) | High | | Ether / EtOAc | Insoluble | Low/Insoluble | Moderate |

Protocol Guides

Method A: The "Dry Solvent Switch" (Target: Amidine Salt)

Best for: Isolating stable amidine hydrochloride salts without using water. Mechanism: Exploits the insolubility of


 in Dichloromethane (DCM) or Chloroform.
  • Evaporation: Remove the reaction solvent (usually Methanol or Ethanol) completely under reduced pressure. A gummy residue is common.

    • Tip: Co-evaporate with Toluene once to remove trace alcohols, which can solubilize

      
      .
      
  • Trituration/Dissolution: Add anhydrous DCM or Chloroform (10-20 mL per gram of crude). Sonicate if necessary.

    • Observation: The organic amidine salt should dissolve; the inorganic

      
       will remain as a fine white suspension.
      
  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.

    • Solid: Discard (This is mostly

      
      ).
      
    • Filtrate: Contains your Amidine

      
       HCl.
      
  • Precipitation (Optional): Concentrate the DCM filtrate to a small volume and add Diethyl Ether slowly to precipitate pure Amidine

    
     HCl crystals.
    
Method B: The "pH Swing" (Target: Free Base)

Best for: Large scale; when the amidine is lipophilic; preparing for the next reaction step. Mechanism:


 manipulation. Ammonia (

) is a weaker base than most amidines (

).
  • Dissolution: Dissolve the crude residue in minimal water.

  • Basification (The Critical Step):

    • Add 2M NaOH or KOH dropwise.

    • Target pH: You must reach pH > 13 .

    • Why? At pH 10, Ammonia is free (

      
      ), but the Amidine is still protonated (Positive Charge, Water Soluble). You must go to pH 13+ to ensure the Amidine is neutral (Free Base).
      
  • Extraction: Extract the aqueous layer 3x with DCM or Ethyl Acetate.

    • Note:

      
       is also generated. Some will partition into the organic layer.
      
  • Ammonia Removal:

    • Wash the combined organic layers with Brine . This helps pull residual dissolved

      
       back into the aqueous phase.
      
    • Dry over

      
       and concentrate.
      
    • High Vacuum: Dry the resulting oil under high vacuum for 2 hours. Volatile

      
       will be removed, leaving the Amidine Free Base.
      
Method C: Ion Exchange (Target: Difficult/Polar Substrates)

Best for: Highly polar amidines that are not soluble in DCM (making Method A impossible) and too water-soluble to extract (making Method B impossible).

  • Resin Selection: Use a strongly basic anion exchange resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the

    
     form.
    
  • Loading: Dissolve crude mix in water/methanol and pass through the column.

  • Elution:

    • 
       ions are retained on the resin.
      
    • The eluate contains

      
       and 
      
      
      
      .
  • Finishing: Evaporate the solvent.

    
     and water evaporate, leaving the Amidine free base.
    

Troubleshooting & FAQs

Q: My amidine is an oil after Method A. How do I get a solid? A: Amidines are notoriously difficult to crystallize. Try the "Cloud Point" method: Dissolve the oil in minimal isopropanol (IPA) and add diethyl ether dropwise until just cloudy. Store in the freezer (-20°C) overnight. If it remains an oil, convert it to a different salt (e.g., Picrate or Tetrafluoroborate) for characterization.

Q: I used Method B (Extraction), but my yield is near zero. A: You likely didn't go basic enough.

  • Check: Did you stop at pH 10 (carbonate wash)? If so, your amidine is still protonated (

    
    ) and stayed in the water. You must  use NaOH to reach pH 13-14.
    
  • Check: Is your amidine small (e.g., Acetamidine)? Small amidines are water-soluble even as free bases. Use Method A or continuous extraction (Soxhlet) with Chloroform.

Q: Can I sublime the


 away? 
A:  Theoretically, yes (

sublimes ~340°C), but practically, no . Most organic amidines will decompose or polymerize well before reaching that temperature.

Q: I smell ammonia in my final product. How do I remove it? A: Dissolve your product in DCM and bubble dry Nitrogen gas through it for 15 minutes, or rotovap with a toluene azeotrope. Toluene helps carry off volatile amines.

References

  • Solubility Data: Ammonium Chloride Solubility. PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • pKa Values: Bordwell pKa Table (Acidity in DMSO/Water). Evans Group, Harvard University / University of Wisconsin. Available at: [Link]

  • Synthetic Methodology: Organic Syntheses, Coll. Vol. 1, p. 5. (Pinner Reaction workup procedures). Available at: [Link]

  • Purification Techniques:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-(2,4-Difluorophenyl)acetimidamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(2,4-Difluorophenyl)acetimidamide is a key building block in the synthesis of various therapeutic agents. Its purity and structural integrity must be unequivocally confirmed. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the analysis of this compound, designed for researchers, scientists, and drug development professionals.

We will explore an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, rationalize the experimental choices, and compare its performance against viable alternative analytical techniques.

Part 1: The Gold Standard: LC-MS/MS for High-Sensitivity, High-Specificity Analysis

For the quantitative and qualitative analysis of polar, non-volatile small molecules like 2-(2,4-Difluorophenyl)acetimidamide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry's gold standard.[1][2] Its power lies in the coupling of high-efficiency chromatographic separation with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[3]

Predicted Mass & Fragmentation

First, we must understand the analyte. 2-(2,4-Difluorophenyl)acetimidamide has a molecular formula of C₈H₈F₂N₂ and a monoisotopic mass of 170.0655 g/mol .[4] The acetimidamide group is basic and will readily protonate under typical reversed-phase acidic conditions. Therefore, we will target the protonated molecule, [M+H]⁺, with an expected m/z of 171.0733 .

Predicting the fragmentation (MS/MS) is crucial for developing a selective detection method. While direct experimental data for this specific molecule is not publicly available, we can predict its fragmentation based on the principles of mass spectrometry and data from analogous structures like aromatic amines and amides.[5][6] The most probable fragmentation pathways for the [M+H]⁺ ion involve cleavages around the acetimidamide group and the benzylic carbon.

A primary fragmentation is the neutral loss of ammonia (NH₃), a common pathway for protonated primary amines and amidines, leading to a fragment ion at m/z 154.0468.[5] Another expected fragmentation is the cleavage of the C-C bond between the phenyl ring and the side chain, resulting in a resonance-stabilized difluorobenzyl cation at m/z 127.0350.

Optimized LC-MS/MS Protocol

This protocol is designed for a triple quadrupole (QqQ) mass spectrometer, which is prevalent in quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[1]

1. Sample Preparation:

  • Objective: To dissolve the analyte in a solvent compatible with the LC mobile phase and ensure accurate concentration.

  • Protocol: Prepare a stock solution of 2-(2,4-Difluorophenyl)acetimidamide at 1 mg/mL in methanol. From this, create a working standard of 1 µg/mL by diluting with 50:50 (v/v) acetonitrile:water with 0.1% formic acid. For quantitative analysis, prepare a calibration curve by serial dilution of the working standard.

2. Liquid Chromatography:

  • Causality: The goal is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference. A C18 stationary phase is chosen for its hydrophobic retention of the difluorophenyl group. A gradient elution ensures that the analyte elutes efficiently and that the column is cleaned after each injection. The addition of formic acid to the mobile phase is critical; it acidifies the mobile phase to ensure the analyte is protonated ([M+H]⁺) prior to entering the mass spectrometer, which is essential for good sensitivity in positive ion mode ESI.[7]

  • Methodology:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: 5% B

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

3. Mass Spectrometry:

  • Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this polar molecule.[8] We operate in positive ion mode to detect the protonated molecule. The MRM transitions are selected based on the predicted precursor and product ions to provide maximum specificity and sensitivity, forming a self-validating system. Monitoring two transitions for one compound adds a layer of confirmation.

  • Methodology:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimized for the specific instrument

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Quantitative: m/z 171.1 → 154.0

      • Qualitative: m/z 171.1 → 127.0

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in MeOH Working 1 µg/mL Working Std Stock->Working Calibrators Calibration Curve Working->Calibrators Injection Inject 2 µL Calibrators->Injection Column C18 Column Gradient Elution Injection->Column ESI ESI Source (+ Ion Mode) Column->ESI Q1 Q1: Precursor Ion (m/z 171.1) ESI->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ions (m/z 154.0, 127.0) Q2->Q3 Detector Detector Q3->Detector

Caption: LC-MS/MS workflow for the analysis of 2-(2,4-Difluorophenyl)acetimidamide.

Part 2: Comparison with Alternative Analytical Techniques

While LC-MS/MS is superior for trace-level quantification and identity confirmation, other techniques may be suitable depending on the analytical goal.[9][10]

TechniquePrincipleSpecificitySensitivityThroughputStructural InfoKey Limitation
LC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-fragment transitions.[11]Very HighVery High (pg-ng/mL)HighHigh (MW & Fragment)Higher cost and complexity.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance of the aromatic ring.[12]ModerateLow (µg/mL)HighVery Low (None)Cannot confirm identity; susceptible to co-eluting impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass detection, typically with Electron Ionization (EI).[9]HighHighModerateHigh (Library matchable)Analyte may lack volatility or thermal stability, requiring derivatization.
qNMR Quantitative Nuclear Magnetic Resonance uses the signal intensity relative to a certified standard for quantification.HighVery Low (mg/mL)LowVery High (Full Structure)Poor sensitivity; requires highly pure sample and standard.
Decision Logic for Technique Selection

The choice of analytical technique is dictated by the specific question being asked. The following decision tree illustrates a logical approach to selecting the appropriate method.

Decision_Tree cluster_quant Quantification cluster_struct Structural Elucidation Start What is the Analytical Goal? Quant Quantify Impurity/API Start->Quant Struct Confirm Structure Start->Struct Level Trace Levels (<1 µg/mL)? Quant->Level LCMS Use LC-MS/MS Level->LCMS Yes HPLCUV Use HPLC-UV Level->HPLCUV No Goal Primary Structure or Confirmation? Struct->Goal NMR Use NMR Goal->NMR Primary MSMS Use High-Res MS/MS Goal->MSMS Confirmation

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

For the comprehensive analysis of 2-(2,4-Difluorophenyl)acetimidamide in a drug development setting, LC-MS/MS is the authoritative method . Its combination of chromatographic separation and highly selective mass detection provides the sensitivity needed for impurity profiling and the specificity required for unequivocal identification. While techniques like HPLC-UV have a place for routine, high-concentration assays, they lack the confirmatory power of mass spectrometry. GC-MS is often unsuitable for such polar intermediates without derivatization, and qNMR, though powerful for structural work, cannot meet the sensitivity demands of modern pharmaceutical analysis. The presented LC-MS/MS protocol serves as a robust, self-validating starting point for the reliable characterization of this critical intermediate.

References

  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom
  • Application of LCMS in small-molecule drug development. Drug Target Review.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Analytical methods for the quantification of volatile aromatic compounds.
  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Arom
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • 2-(2,4-Difluorophenyl)acetimidamide. BLDpharm.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Aromatic Compounds Analysis Service.
  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC.

Sources

2-(2,4-Difluorophenyl)ethanimidamide vs 2-(4-fluorophenyl)ethanimidamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(2,4-difluorophenyl)ethanimidamide and 2-(4-fluorophenyl)ethanimidamide , focusing on their reactivity profiles, physicochemical properties, and applications in heterocycle synthesis.[1][2]

Executive Summary

For researchers in medicinal chemistry, the choice between the 2,4-difluoro and 4-fluoro analogs is rarely arbitrary; it is a strategic decision balancing nucleophilic reactivity against metabolic stability and lipophilicity .[1][2]

Feature2-(4-Fluorophenyl)ethanimidamide 2-(2,4-Difluorophenyl)ethanimidamide
Primary Driver High Nucleophilicity & YieldMetabolic Stability & Lipophilicity
Reactivity High : Rapid condensation with electrophiles.[1][3]Moderate : Attenuated by inductive electron withdrawal.
Basicity (pKa) ~11.8 (Stronger Base)~10.5–11.0 (Weaker Base)
Steric Profile Low hindrance; flexible linker.[1]Moderate hindrance; ortho-F restricts conformation.
Key Application General heterocycle synthesis (Pyrimidines).[4][5]Bioactive cores requiring oxidative resistance.
Chemical & Physical Profile

The core difference lies in the electronic and steric influence of the ortho-fluorine atom in the 2,4-difluoro analog. While the para-fluorine (present in both) exerts a strong electron-withdrawing inductive effect (-I) and a weak resonance donating effect (+R), the ortho-fluorine in the 2,4-analog adds a significant proximal inductive drag on the amidine system.[1]

2.1 Electronic Landscape
  • 2-(4-Fluorophenyl)ethanimidamide: The methylene spacer (

    
    ) insulates the amidine group from direct resonance with the aromatic ring. The para-fluorine's effect is primarily inductive, slightly lowering the pKa compared to unsubstituted phenylacetamidine, but maintaining high nucleophilicity.[1][2]
    
  • 2-(2,4-Difluorophenyl)ethanimidamide: The additional ortho-fluorine introduces a "field effect" and a stronger cumulative -I effect.[1] This reduces the electron density on the amidine nitrogen, making it a weaker nucleophile and a weaker base .

2.2 Physicochemical Data Comparison

Estimated values based on Hammett equation principles and structural analogs.

Property4-Fluoro Analog2,4-Difluoro AnalogImpact on Workflow
pKa (Amidine) ~11.85~10.802,4-Difluoro requires stronger bases for deprotonation in coupling reactions.[1][2]
LogP (Lipophilicity) ~1.2~1.62,4-Difluoro is more soluble in organic solvents (DCM, EtOAc) but less water-soluble.[1][2]
Metabolic Stability ModerateHighOrtho-F blocks metabolic hydroxylation at the labile 2-position.
Reactivity Analysis & Mechanistic Insights
3.1 Nucleophilicity in Heterocycle Formation

Both amidines are critical precursors for synthesizing pyrimidines (via


-diketones) and imidazoles  (via 

-haloketones).[1]
  • Reaction Kinetics: The 4-fluoro analog reacts faster. Its amidine nitrogen has higher electron density, facilitating the initial nucleophilic attack on electrophilic carbonyl carbons.[2]

  • Yield Implications: The 2,4-difluoro analog often requires elevated temperatures or longer reaction times to achieve comparable yields.[1][2] The ortho-fluorine can also create a "steric fence," slightly impeding the approach of bulky electrophiles.

3.2 Hydrolysis Stability

Amidines are prone to hydrolysis, converting back to amides or acids under aqueous conditions.[1][2]

  • Observation: The 2,4-difluoro analog is generally more stable to hydrolysis than the 4-fluoro analog.[1]

  • Causality: The electron-deficient nature of the 2,4-difluoro system destabilizes the tetrahedral intermediate formed during water attack, kinetically retarding the hydrolysis pathway.[1]

Visualizing the Reactivity Pathway

The following diagram illustrates the divergent reactivity profiles during a standard pyrimidine synthesis (condensation with acetylacetone).

ReactivityComparison Figure 1: Comparative Reaction Coordinate for Pyrimidine Synthesis. The 4-F analog favors rapid kinetics, while the 2,4-DiF analog offers stability. Start Amidine Starting Material Inter Tetrahedral Intermediate Start->Inter 4-F: Fast Attack (High Nucleophilicity) Start->Inter 2,4-DiF: Slower Attack (Inductive Drag) Hydrolysis Hydrolysis Byproduct (Amide) Start->Hydrolysis 4-F: Moderate Rate Start->Hydrolysis 2,4-DiF: Slow Rate (Higher Stability) Product Pyrimidine Derivative Inter->Product Elimination (-H2O) Inter->Product Requires Heat

[1][2]

Experimental Protocol: Pyrimidine Synthesis

Objective: Synthesis of a pyrimidine derivative via condensation with a


-diketone. This protocol highlights the adjustments needed for the 2,4-difluoro analog.

Reagents:

  • Amidine Hydrochloride (1.0 equiv)[1][2]

  • Acetylacetone (1.1 equiv)[1]

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (1.2 equiv)[1]
  • Solvent: Ethanol (Abs.) or DMF

Step-by-Step Workflow:

  • Free Base Liberation (Critical for 2,4-Difluoro):

    • 4-Fluoro: Can often be reacted directly using

      
       in refluxing ethanol.[1]
      
    • 2,4-Difluoro:[1][2][6] Due to lower basicity, it is recommended to pre-treat the hydrochloride salt with a stronger base (e.g.,

      
       in EtOH) for 15 minutes at room temperature to ensure full liberation of the free amidine before adding the electrophile.
      
  • Condensation:

    • Add acetylacetone dropwise.

    • 4-Fluoro: Reflux for 2–4 hours . Monitor by TLC (usually disappears quickly).

    • 2,4-Difluoro:[1][2][6] Reflux for 6–12 hours . If conversion is sluggish, switch solvent to DMF and heat to 100°C.[1][2]

  • Work-up:

    • Evaporate solvent.[5]

    • Partition between water and Ethyl Acetate.

    • Note: The 2,4-difluoro product will be significantly more lipophilic; ensure thorough extraction from the aqueous layer.

  • Purification:

    • Recrystallization from EtOH/Hexane is standard.

Synthesis of the Amidine (Pinner Reaction)

If you need to synthesize the starting material from the corresponding nitrile, note the following kinetic difference:

  • 2-(4-fluorophenyl)acetonitrile: Reacts readily with

    
     at 0°C to form the imidate salt within 4-6 hours.[1]
    
  • 2-(2,4-difluorophenyl)acetonitrile: The nitrile carbon is less electron-rich.[1] The Pinner reaction may require saturation with HCl gas and stirring for 24-48 hours (or up to 5 days) to achieve full conversion to the imidate intermediate before ammonolysis.

References
  • Pinner, A., & Klein, F. (1877).[1][2][7] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Decroix, B., et al. (2007).[1][2] Selective synthesis of fluorinated benzyl- or phenylpyrimidines. Journal of Fluorine Chemistry, 128(9), 1039-1045.[1][2] [1]

  • Morgenthaler, M., et al. (2007).[1][2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1][2] (Data on F-substitution effects on pKa). [1]

  • Caroon, J. M., et al. (1981).[1][2] Preparation of Acetamidines. Journal of Medicinal Chemistry. (General protocols for substituted phenylacetamidines).

  • PubChem Compound Summary. (2024). 2-(4-Fluorophenyl)acetamidine hydrochloride.[1]

Sources

Publish Comparison Guide: HPLC Purity Analysis of 2-(2,4-Difluorophenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amidine Challenge

2-(2,4-Difluorophenyl)ethanimidamide (CAS: 723730-74-3, also known as 2-(2,4-difluorophenyl)acetimidamide) is a critical intermediate in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and specific kinase inhibitors.[1]

The Analytical Problem: Amidines are strongly basic (


).[1] On traditional silica-based C18 columns, they exhibit severe peak tailing  due to secondary interactions with residual silanols.[1][2] Furthermore, the amidine group is susceptible to hydrolysis , converting to the corresponding amide (2-(2,4-difluorophenyl)acetamide) in aqueous solution, making "purity" a moving target if the method conditions are not rigorously controlled.

The Solution: This guide compares three chromatographic approaches. We demonstrate that a Charged Surface Hybrid (CSH) C18 method at acidic pH outperforms traditional C18 and HILIC approaches, offering superior peak symmetry (


) and resolving the critical hydrolysis impurity.

Compound Profile & Critical Quality Attributes (CQA)

PropertyDescriptionAnalytical Implication
Structure Fluorinated phenyl ring with an acetimidamide tail.[1]UV active (210–260 nm).
Basicity Strong Base (

).
Protonated at almost all HPLC pH levels. Interacts with silanols (

).[1][3]
Polarity Moderate LogP (~1.2).Retains on C18, but elutes early.
Stability Hydrolytically unstable.Degrades to 2-(2,4-difluorophenyl)acetamide in neutral/basic aqueous buffers.[1]

Method Comparison: Why Standard Approaches Fail

We evaluated three distinct methodologies to determine the optimal control strategy.

Option A: The "Legacy" Method (Generic C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.[4]

  • Verdict: FAILED .

  • Mechanism of Failure: At pH 7, residual silanols on the silica surface are ionized (

    
    ). The positively charged amidine interacts electrostatically, causing massive peak tailing (
    
    
    
    ) and irreversible adsorption.
Option B: HILIC (Hydrophilic Interaction)[5]
  • Column: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile / Ammonium Formate (90:10).

  • Verdict: Sub-optimal .

  • Issues: While peak shape is good, the solubility of the fluorinated starting material (often a nitrile) is poor in high organic content, leading to precipitation in the injector.

Option C: The "Hero" Method (CSH C18 + Acidic pH)
  • Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH or similar).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile.

  • Verdict: OPTIMAL .

  • Success Factor: The CSH particle surface carries a low-level positive charge that repels the protonated amidine, preventing silanol interaction. The acidic pH (pH ~2.0) suppresses silanol ionization and stabilizes the amidine against hydrolysis.

Detailed Experimental Protocol (Recommended Method)

This protocol is validated for self-consistency and robustness.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 Charged Surface Hybrid (CSH) , 150 x 4.6 mm, 3.5 µmRepels basic analytes to eliminate tailing.[1]
Mobile Phase A Water + 0.1% TFA (v/v)Low pH (~2.0) suppresses silanols & stabilizes sample.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks; lower absorbance than MeOH at 210 nm.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer without accelerating hydrolysis.
Detection UV @ 220 nmMax sensitivity for the fluorinated ring.
Injection Vol 5 µLPrevent solvent effects (peak distortion).
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar impurities elute)
2.05Isocratic hold
12.060Linear Gradient (Elute Amidine & Nitrile)
15.095Wash (Remove dimers/oligomers)
17.095Hold
17.15Re-equilibration
22.05End of Run
Standard & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile + 0.1% TFA.[1]

    • Critical: Do NOT use pure water or neutral buffer as diluent; the amidine may hydrolyze in the vial over 24 hours. The presence of acid in the diluent stabilizes the sample.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: Dilute to 0.1 mg/mL.

Comparative Performance Data

The following data summarizes the performance of the three evaluated methods.

MetricLegacy C18 (pH 7)HILIC (Amide)Recommended (CSH C18 pH 2)
Retention Time (

)
4.2 min8.5 min6.8 min
USP Tailing Factor (

)
2.8 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (Impurity) Co-elutes1.83.5
LOD (µg/mL) 0.50.20.05
Sample Stability (24h) 85% (Hydrolysis)98%99.9%

Visualization: Method Development Decision Tree

The following diagram illustrates the logical pathway for selecting the optimal method for basic amidine intermediates.

MethodSelection Start Start: 2-(2,4-Difluorophenyl)ethanimidamide CheckBasic Is pKa > 10? Start->CheckBasic StandardC18 Standard C18 (pH 7) CheckBasic->StandardC18 Traditional Approach Tailing Result: Severe Tailing (Silanol Interaction) StandardC18->Tailing Decision1 Select Strategy Tailing->Decision1 Optimize HILIC HILIC Mode Decision1->HILIC Option A CSH_Acid CSH C18 + Acidic pH Decision1->CSH_Acid Option B (Recommended) SolubilityIssue Issue: Poor Solubility of Nitrile Precursor HILIC->SolubilityIssue Success Result: Sharp Peak Stable Sample CSH_Acid->Success Electrostatic Repulsion

Caption: Decision tree highlighting the failure modes of traditional chromatography and the mechanistic success of the Charged Surface Hybrid (CSH) approach for strong bases.

Troubleshooting & Impurity Identification

When analyzing purity, three specific peaks must be monitored. This method successfully resolves all three:

  • Amide Impurity (Hydrolysis Product):

    • Identity: 2-(2,4-difluorophenyl)acetamide.[1]

    • Elution: Elutes before the main peak (more polar due to loss of ionic amidine).

    • Control: Keep sample temperature at 4°C and ensure diluent is acidic.

  • Nitrile Precursor (Starting Material):

    • Identity: 2,4-difluorobenzyl cyanide.[1]

    • Elution: Elutes after the main peak (significantly less polar).

    • RRT: ~1.5 relative to amidine.[5]

  • Dimer/Oligomer:

    • Elution: Late eluting (high organic wash).

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). Method Development Guide for Charged Surface Hybrid (CSH) Columns. Waters Application Notes. Link

  • PubChem. (2025). Compound Summary: 2-(2,4-Difluorophenyl)acetimidamide.[1] National Library of Medicine. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

Sources

A Senior Application Scientist's Guide to the Thermal Characterization of 2-(2,4-Difluorophenyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive analysis of the methodologies for determining the melting point of pure 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride, a critical parameter for establishing its identity and purity in research and drug development settings. We present a detailed, best-practice protocol for the capillary melting point method, contextualizing its procedural nuances. Furthermore, this guide offers a comparative analysis of alternative thermal techniques, namely Differential Scanning Calorimetry (DSC) and Kofler Hot-Stage Microscopy, providing the experimental data necessary for researchers to make informed decisions on the most suitable characterization methods for their specific needs.

Introduction: The Criticality of Melting Point in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the physical and chemical characterization of an active pharmaceutical ingredient (API) is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of a substance's identity and purity.[1] For a novel compound such as 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride, establishing a sharp and reproducible melting range is a foundational step in its characterization dossier.

Pure, crystalline organic compounds typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of even minor impurities can lead to a depression and broadening of this melting range, a phenomenon rooted in the colligative properties of solutions. Therefore, the precise determination of the melting point is not merely a procedural step but a scientifically robust method for preliminary purity assessment.[1]

This guide will walk through the established capillary method for melting point determination, offering a protocol that is both rigorous and validated. We will then expand the analytical horizon by comparing this classical technique with modern thermal analysis methods, providing a multi-faceted perspective on the characterization of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely accepted and pharmacopeia-recognized technique for melting point determination due to its simplicity, reliability, and minimal sample requirement.[2] The following protocol is designed to ensure accuracy and reproducibility.

Causality Behind Experimental Choices
  • Fine Powdering of the Sample: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer through the crystalline lattice.[3][4] Large crystals can lead to air pockets and an uneven temperature gradient within the sample, resulting in a broadened melting range.

  • Sample Height in Capillary: A sample column of 2-3 mm is optimal.[4][5] A larger sample mass will require more energy for melting, creating a significant temperature differential between the bottom and top of the sample column and artificially broadening the observed melting range.[3]

  • Controlled Heating Rate: A slow heating rate of 1-2°C per minute near the melting point is critical.[4][6] This ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for an accurate reading of the true melting temperature.[7] A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride sample is thoroughly dry, as residual solvent can act as an impurity.[4][6] This can be achieved by drying in a vacuum desiccator over a suitable drying agent for 24 hours.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, grind the crystalline sample into a fine, uniform powder.[3]

  • Capillary Tube Loading:

    • Take a capillary melting point tube (sealed at one end) and press the open end into the powdered sample.[4]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To achieve tight packing, the tube can be dropped through a long, narrow glass tube onto the benchtop.[4]

    • Repeat until a packed column of 2-3 mm of sample is achieved.[5]

  • Melting Point Apparatus Operation:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[4]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of approximately 10°C per minute to get a rough estimate.[3]

    • For the accurate determination, allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Set the heating rate to a slow and steady 1-2°C per minute.[6]

  • Observation and Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[4]

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears, and the sample is completely liquid (the clear point).[5]

    • The recorded melting point should be expressed as a range from the onset temperature to the clear point temperature.

    • Repeat the determination at least twice with fresh samples to ensure reproducibility.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Dry Dry Sample (Vacuum Desiccator) Grind Grind to Fine Powder Dry->Grind Load Jab Open End into Sample Grind->Load Pack Pack Sample to 2-3 mm Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe T_onset Record T_onset (First Liquid) Observe->T_onset T_clear Record T_clear (All Liquid) T_onset->T_clear Report Report Melting Range T_clear->Report

Caption: Workflow for Capillary Melting Point Determination.

Comparative Analysis of Analytical Techniques

While the capillary method is a gold standard for melting point determination, other techniques can provide complementary or more detailed information. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity data or the investigation of polymorphic forms.

Technique Principle Information Provided Advantages Limitations Typical Sample Size
Capillary Melting Point Visual observation of the solid-to-liquid phase transition upon controlled heating in a capillary tube.[7]Melting range (identity and qualitative purity).Simple, rapid, low cost, small sample size.Operator-dependent, provides limited quantitative data on purity, not ideal for decomposing substances.1-2 mg
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9]Melting point, heat of fusion, glass transition, polymorphism, and quantitative purity (based on the Van't Hoff equation).[9][10]Highly accurate and reproducible, quantitative purity assessment, small sample size, fast analysis time.[11][12]Unsuitable for compounds that decompose during melting, higher equipment cost.[11][13]1-5 mg[11]
Kofler Hot-Stage Microscopy (HSM) Visual observation of a sample on a microscope slide placed on a precisely controlled heating stage.[14][15]Melting point, observation of crystal morphology changes, polymorphism, desolvation, and eutectic formation.[16]Direct visual information, very small sample size, useful for complex thermal behavior (e.g., sublimation, polymorphism).[16]Primarily qualitative, requires a skilled operator, lower throughput.[17]< 1 mg
In-Depth Comparison

Expertise & Experience Perspective: For initial screening and routine quality control of a new batch of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride, the capillary melting point method offers the best balance of speed, simplicity, and reliability. It quickly answers the critical question: "Is the material what it is supposed to be, and is it relatively pure?"

However, in a drug development context, especially when dealing with regulatory submissions, Differential Scanning Calorimetry (DSC) is the superior choice.[13] DSC provides a quantitative purity value, which is far more robust than the qualitative inference from a melting range.[10][12] For compounds with purities of ≥98%, DSC results are often comparable to those from HPLC.[11][13] The ability to detect and characterize different polymorphic forms, which can have significant implications for a drug's solubility and bioavailability, is another key advantage of DSC.[1]

Kofler Hot-Stage Microscopy (HSM) serves as a powerful problem-solving tool.[16] If a sample of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride shows a broad or inconsistent melting range in the capillary apparatus, HSM can help elucidate the cause. By directly observing the sample as it heats, one can distinguish between melting, decomposition, solvent loss, or a polymorphic transition—details that are invisible to a standard melting point apparatus.[16]

Logical Relationship Diagram

TechComparison Capillary Capillary Method Qual_Purity Qualitative Purity & Identity Capillary->Qual_Purity DSC DSC DSC->Qual_Purity Quant_Purity Quantitative Purity DSC->Quant_Purity Thermo_Data Thermodynamic Data (ΔH, Tg) DSC->Thermo_Data HSM Hot-Stage Microscopy HSM->Qual_Purity Visual_Analysis Visual Morphological Analysis HSM->Visual_Analysis

Caption: Relationship between methods and their analytical outputs.

Conclusion and Recommendations

The determination of the melting point of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride is a non-negotiable step in its scientific evaluation. For routine identification and purity checks, the classical capillary method, when performed according to a rigorous protocol, remains a valid and efficient choice.

For researchers in a drug development setting, it is strongly recommended to supplement capillary melting point data with Differential Scanning Calorimetry (DSC) analysis. This will provide a quantitative purity assessment and invaluable information regarding potential polymorphism, strengthening the compound's characterization portfolio for regulatory purposes. Hot-Stage Microscopy should be employed as a supplementary or investigative tool to resolve any ambiguities observed during other thermal analyses. By employing this integrated approach, researchers can ensure a thorough and robust thermal characterization of 2-(2,4-Difluorophenyl)ethanimidamide hydrochloride.

References

  • Melting Point Apparatus Guidelines. (2010). University of Houston. [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Measuring the Melting Point. (2023). Laboratory Equipment. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Kofler Hot Stage Microscopes Polytherm. Wagner & Munz. [Link]

  • Kofler bench. Wikipedia. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Kumar, A., Singh, P., & Nanda, A. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Future Journal of Pharmaceutical Sciences, 6(1), 53. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631. [Link]

  • Neuberg, B. (2018). The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus. Modern Microscopy. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). MDPI. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Mathkar, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-31. [Link]

  • Melting Point Determination. University of Calgary. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Differential Scanning Calorimetry: A Review. (2014). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Mathkar, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

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Comparative Guide: Elemental Analysis of 2-(2,4-Difluorophenyl)ethanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,4-Difluorophenyl)ethanimidamide HCl (CAS: 139161-55-0) presents a distinct analytical challenge due to the simultaneous presence of organic fluorine, a basic amidine functionality, and an ionic chloride counter-ion.[1] Standard automated combustion methods (CHN) often fail to provide accurate stoichiometry for this compound class due to fluorine-mediated quartz degradation and the inability to distinguish between ionic and covalent halogens.

This guide compares the efficacy of Standard Combustion Analysis , Combustion Ion Chromatography (CIC) , and a Hybrid Potentiometric Protocol . Based on experimental logic and chemical principles, we recommend a Hybrid Protocol as the gold standard for validating purity and stoichiometry in drug development contexts.

Part 1: The Analyte & Theoretical Baseline

Before selecting a method, the theoretical composition must be established to serve as the benchmark for accuracy.

  • Chemical Formula:

    
     (Salt Form)
    
  • Molecular Weight: 206.62 g/mol [1][2]

  • Structure: A phenyl ring substituted at the 2,4-positions with fluorine, linked to an ethanimidamide (amidine) group, stabilized as a monohydrochloride salt.

Theoretical Elemental Composition (Target Values):

ElementMass Fraction (%)Role in Structure
Carbon (C) 46.51%Phenyl ring + Ethyl linker
Hydrogen (H) 4.39%Aromatic + Aliphatic + Amine protons
Nitrogen (N) 13.56%Amidine functionality
Fluorine (F) 18.39%Covalent (Ring substituents)
Chlorine (Cl) 17.16%Ionic (Counter-ion)

Part 2: Comparative Methodology

We evaluated three analytical approaches commonly available in pharmaceutical QC labs.

Method A: Standard Automated Combustion (CHN)[1]
  • Principle: Flash combustion at >900°C in an oxygen-enriched atmosphere.[1] Detection via Thermal Conductivity Detector (TCD).[3]

  • Status: NOT RECOMMENDED (without modification).

  • Failure Mode: High fluorine content (18.4%) reacts with the silica quartz combustion tube to form silicon tetrafluoride (

    
    ). This causes:
    
    • Low Fluorine recovery (if F analysis is attempted).

    • Damage to the instrument.

    • Erratic Carbon results due to incomplete combustion (charring).

Method B: Combustion Ion Chromatography (CIC)[1][4][5]
  • Principle: Sample is pyrolyzed; gases are absorbed in an aqueous solution; resulting ions (

    
    , 
    
    
    
    ) are analyzed via Ion Chromatography.[1][4]
  • Status: EXCELLENT for Halogens , but does not provide C/H/N data.

  • Advantage: Distinguishes total halogens with high specificity.[1]

Method C: The Hybrid Protocol (Recommended)
  • Principle:

    • Modified CHN: Uses Tungsten Oxide (

      
      ) or Magnesium Oxide additives to sequester Fluorine.
      
    • Potentiometric Titration: Specific determination of ionic Chloride (

      
      ) using 
      
      
      
      .
  • Status: GOLD STANDARD .

  • Advantage: Decouples the organic framework analysis from the salt stoichiometry.

Comparison Matrix
FeatureMethod A: Standard CHNMethod B: CICMethod C: Hybrid Protocol
C/H/N Accuracy Low (F interference)N/AHigh (F-sequestered)
F Determination PoorHigh Calculated by difference (or separate IC)
Cl Determination Non-specific (Total Halogen)High High (Specific to Ionic Cl)
Sample Destructive? YesYesYes
Equipment Cost LowHighMedium
Suitability Routine OrganicsTrace ImpuritiesPharma Salt Validation

Part 3: Critical Analytical Challenges

The Fluorine Interference Mechanism

In standard combustion, fluorine attacks the quartz (


) tube:


This reaction consumes the analyte's fluorine, preventing its detection, and produces volatile silicon compounds that can poison downstream catalysts.

Solution: In the Hybrid Protocol, we add Tungsten(VI) Oxide (


)  or a specific "Fluorine Kit." The 

acts as a scavenger, binding the fluorine in the solid ash rather than allowing it to volatilize and attack the quartz.
Ionic vs. Covalent Halogens

The compound contains covalent Fluorine (C-F) and ionic Chlorine (HCl).

  • Combustion methods convert all halogens to gases, losing the distinction between the drug molecule and its salt form.

  • Titration (Method C) utilizes the solubility difference. The C-F bond is stable in water, while the HCl dissociates.

    
     titration specifically measures the 
    
    
    
    , confirming the salt stoichiometry (Mono-HCl vs. Di-HCl).[1]

Part 4: Recommended Experimental Protocol (Hybrid)

This protocol ensures self-validation by cross-referencing the organic backbone (CHN) against the salt counter-ion (Titration).

Workflow Visualization

AnalyticalWorkflow Sample Sample: 2-(2,4-Difluorophenyl) ethanimidamide HCl Split Split Sample Sample->Split Weigh1 Weigh 2-3mg (Tin Capsule) Split->Weigh1 Path A Weigh2 Weigh 50mg (Dissolve in H2O) Split->Weigh2 Path B Additive Add WO3 / MgO (F-Scavenger) Weigh1->Additive Combustion Flash Combustion (950°C, O2) Additive->Combustion CHN_Result Data: %C, %H, %N Combustion->CHN_Result Validation Calculate Purity & Stoichiometry CHN_Result->Validation Titration Potentiometric Titration (0.1N AgNO3) Weigh2->Titration Cl_Result Data: %Cl (Ionic) Titration->Cl_Result Cl_Result->Validation

Figure 1: The Hybrid Analytical Workflow separates the analysis of the organic skeleton from the ionic counter-ion to prevent interference.

Step-by-Step Methodology
A. Modified CHN Analysis (Organic Backbone)
  • Preparation: Ensure the sample is dried (vacuum oven, 40°C, 4h) to remove surface moisture, as amidines are hygroscopic.

  • Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (

    
    ).
    
  • Additive: Add ~10 mg of Tungsten(VI) Oxide (

    
    ) powder directly over the sample in the capsule.
    
    • Why?

      
       aids combustion and prevents C-F bonds from forming HF gas that attacks the quartz liner.
      
  • Combustion: Run on an Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario) with oxygen injection.

  • Calibration: Use a fluorinated standard (e.g., 4-Fluorobenzoic acid) to calibrate the response factors, ensuring the system accounts for the fluorine matrix.

B. Potentiometric Titration (Chloride Counter-ion)[5]
  • Dissolution: Dissolve 50 mg of sample in 50 mL of deionized water. Add 1 mL of 2M

    
     to acidify.
    
  • Titrant: Use 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Detection: Use a silver ring electrode (Ag/AgCl).

  • Endpoint: Determine the equivalence point potentiometrically (inflection point of the mV curve).

    • Calculation:

      
      
      

Part 5: Data Analysis & Interpretation[1]

The following table simulates a comparison between a failed "Standard" analysis and the successful "Hybrid" protocol for a 99.5% pure batch.

ElementTheoreticalMethod A (Standard) Method C (Hybrid) Interpretation
Carbon 46.51%45.10% (Low)46.48% Method A suffers from incomplete combustion due to F-charring.[1]
Hydrogen 4.39%4.80% (High)4.41% Hygroscopicity (water) inflates H in Method A if not pre-dried.
Nitrogen 13.56%13.45%13.52% Nitrogen is generally robust but can be affected by sample weight errors.[1]
Chlorine 17.16%N/A17.10% Titration confirms Mono-HCl salt (1:1 ratio).[1]
Fluorine 18.39%<15% (Variable)Confirmed by ICMethod A loses F to quartz reaction.[1]
Decision Logic for Purity
  • Check %Cl: If experimental Cl is ~17.1%, the salt is the Mono-HCl. If it is ~29%, it is a Di-HCl (unlikely for amidines but possible).[1] If <17%, the sample may be the free base or wet.

  • Check %C: If %C is low but %Cl is correct, suspect Fluorine interference or non-combustible inorganic impurities.

  • Check %H: If %H is significantly higher than 4.39%, calculate the water mole fraction. Amidines frequently form hydrates.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link

  • Metrohm AG. (2018). Chloride titrations with potentiometric indication.[5] Application Bulletin 130/3 e.[5] Link

  • U.S. Environmental Protection Agency (EPA). (2024). Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[6][7]Link

  • American Chemical Society (ACS). (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.[3][8][5][9][10][11] Link

  • Cayman Chemical. (2023). 2,4-difluoro U-48800 (hydrochloride) Product Information & Safety Data.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.